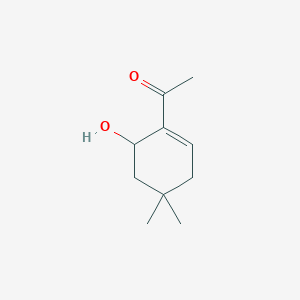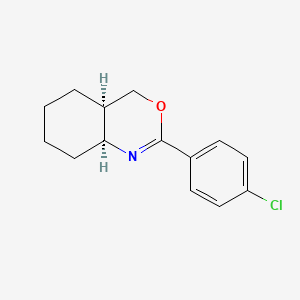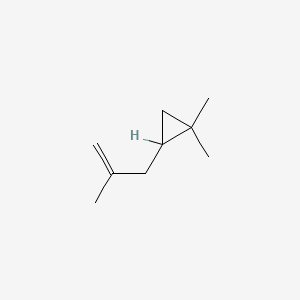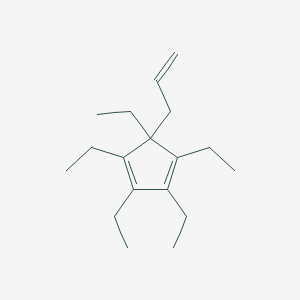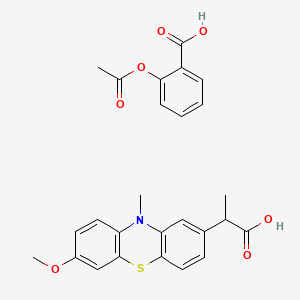
Protizinic acid and aspirin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protizinic acid: and aspirin are two distinct compounds with significant roles in various fields of science and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aspirin: is synthesized through the acetylation of salicylic acid with acetic anhydride in the presence of a catalyst, typically phosphoric acid or sulfuric acid . The reaction is carried out under controlled conditions, usually involving heating in a water bath to facilitate the reaction. The product is then purified through recrystallization .
Protizinic acid: synthesis involves more complex organic reactions, often requiring specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield. Industrial production methods for protizinic acid are less documented compared to aspirin, but they generally involve multi-step organic synthesis processes.
Analyse Des Réactions Chimiques
Types of Reactions
Aspirin: undergoes several types of chemical reactions, including:
Esterification: The synthesis of aspirin itself is an esterification reaction where salicylic acid reacts with acetic anhydride.
Protizinic acid: can undergo various organic reactions such as oxidation, reduction, and substitution, depending on the functional groups present in its structure. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from the reactions of aspirin include salicylic acid and acetic acid from hydrolysis . For protizinic acid, the products will vary based on the specific reactions it undergoes, but they typically involve derivatives of the original compound with modified functional groups.
Applications De Recherche Scientifique
Aspirin: has a wide range of applications in scientific research, including:
Medicine: Used as an analgesic, antipyretic, and anti-inflammatory agent.
Chemistry: Studied for its chemical properties and reactions, serving as a model compound in organic synthesis.
Protizinic acid: is primarily used in research settings to explore its unique chemical properties and potential applications in organic synthesis and medicinal chemistry. Its specific applications in biology and medicine are still under investigation, but it holds promise for future developments.
Mécanisme D'action
Aspirin: exerts its effects by irreversibly inhibiting the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes, which are involved in inflammation, pain, and platelet aggregation . The acetylation of a serine residue in the active site of the COX enzyme is a key step in this mechanism .
Protizinic acid: ’s mechanism of action is less well-documented, but it likely involves interactions with specific molecular targets and pathways depending on its chemical structure. Further research is needed to elucidate its exact mechanism of action.
Comparaison Avec Des Composés Similaires
Aspirin: is often compared to other NSAIDs such as ibuprofen and naproxen . These compounds share similar analgesic, antipyretic, and anti-inflammatory properties but differ in their chemical structures and specific mechanisms of action . For example, ibuprofen and naproxen are reversible inhibitors of the COX enzymes, whereas aspirin causes irreversible inhibition .
Protizinic acid: can be compared to other organic acids and compounds used in research and industry
Propriétés
Numéro CAS |
72360-92-0 |
|---|---|
Formule moléculaire |
C26H25NO7S |
Poids moléculaire |
495.5 g/mol |
Nom IUPAC |
2-acetyloxybenzoic acid;2-(7-methoxy-10-methylphenothiazin-2-yl)propanoic acid |
InChI |
InChI=1S/C17H17NO3S.C9H8O4/c1-10(17(19)20)11-4-7-15-14(8-11)18(2)13-6-5-12(21-3)9-16(13)22-15;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h4-10H,1-3H3,(H,19,20);2-5H,1H3,(H,11,12) |
Clé InChI |
RNBWPORDGUFWRB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC2=C(C=C1)SC3=C(N2C)C=CC(=C3)OC)C(=O)O.CC(=O)OC1=CC=CC=C1C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




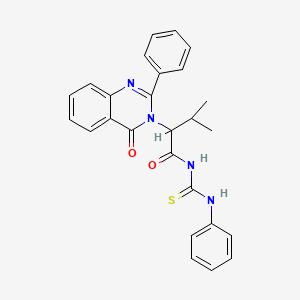
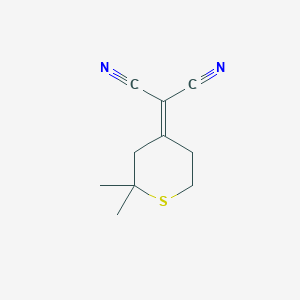
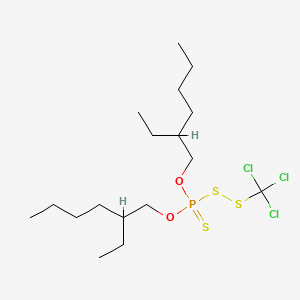
oxophosphanium](/img/structure/B14473122.png)
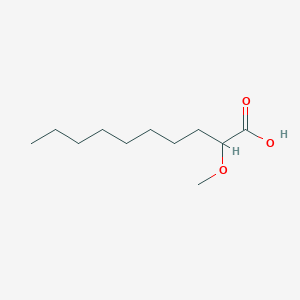
![7-Ethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B14473129.png)
